2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol
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Overview
Description
2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol: is an organic compound that belongs to the class of alcohols It features a thienyl ring substituted with two chlorine atoms at the 2 and 5 positions, and an ethanol group attached to the 3 position of the thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol typically involves the reaction of 2,5-dichlorothiophene with ethylene oxide under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethylene oxide ring opens and attaches to the thienyl ring, forming the ethanol group.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as potassium hydroxide, can further enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol can undergo oxidation reactions to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding thienylmethanol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or sodium ethoxide are commonly used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.
Major Products:
Oxidation: 2-(2,5-Dichlorothien-3-YL)acetaldehyde or 2-(2,5-Dichlorothien-3-YL)acetic acid.
Reduction: 2-(2,5-Dichlorothien-3-YL)methanol.
Substitution: Various substituted thienyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. It is used in the development of new pharmaceuticals and agrochemicals.
Medicine: Research has shown that derivatives of this compound exhibit promising activity against certain bacterial and fungal strains. This makes it a potential candidate for the development of new antimicrobial agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other applications.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound can inhibit the growth of microorganisms by interfering with their cell wall synthesis or metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound disrupts the integrity of microbial cell membranes, leading to cell death.
Comparison with Similar Compounds
2-(2,5-Dichlorothien-3-YL)methanol: Similar structure but with a methanol group instead of ethanol.
2-(2,5-Dichlorothien-3-YL)acetic acid: Similar structure but with a carboxylic acid group instead of ethanol.
2-(2,5-Dichlorothien-3-YL)acetaldehyde: Similar structure but with an aldehyde group instead of ethanol.
Uniqueness: 2-(2,5-Dichlorothiophen-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the thienyl ring and the presence of the ethanol group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(2,5-dichlorothiophen-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2OS/c7-5-3-4(1-2-9)6(8)10-5/h3,9H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBCUQZJSWZMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CCO)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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